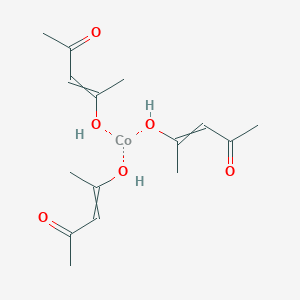

Cobalt, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-

描述

属性

CAS 编号 |

21679-46-9 |

|---|---|

分子式 |

C15H21CoO6 |

分子量 |

356.26 g/mol |

IUPAC 名称 |

cobalt(3+);tris(4-oxopent-2-en-2-olate) |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

InChI 键 |

RHCQEPWEBDOALW-UHFFFAOYSA-K |

手性 SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+3] |

规范 SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] |

其他CAS编号 |

21679-46-9 |

物理描述 |

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

同义词 |

Co(ACAC)3 cobalt(III) tris(acetylacetonate) tris(acetylacetonate)cobalt(III) tris(acetylacetonate)cobalt(III), ion(1-) |

产品来源 |

United States |

Synthetic Methodologies and Preparation Strategies for Cobalt;4 Hydroxypent 3 En 2 One Complexes

Standard Synthetic Pathways for Cobalt(II) and Cobalt(III) Acetylacetonate (B107027) Complexes

The synthesis of cobalt acetylacetonate can be tailored to yield either the cobalt(II) or cobalt(III) oxidation state, both of which are stable and widely used. The choice of starting materials, solvents, and reaction conditions dictates the final product.

Aqueous and Organic Solvent-Based Preparations

Cobalt(II) Acetylacetonate (Co(acac)₂): The preparation of Co(acac)₂ typically involves the reaction of a cobalt(II) salt with acetylacetone (B45752) (Hacac) in a solution. In aqueous media, a common method involves reacting an aqueous solution of cobalt(II) chloride (CoCl₂·6H₂O) with acetylacetone, where a base such as sodium hydroxide (B78521) is used to deprotonate the Hacac. ulaval.ca This reaction precipitates the product, which is often isolated as the dihydrate, Co(acac)₂(H₂O)₂. ulaval.caacs.org

Alternatively, syntheses can be performed in organic solvents or aqueous-organic mixtures. A method for preparing anhydrous Co(acac)₂ involves carrying out the reaction in an organic solvent that is not miscible with water and forms an azeotropic mixture with it, facilitating the removal of water formed during the reaction. google.com Purification is typically achieved by recrystallization from solvents like ethanol (B145695) or chloroform. ulaval.ca

Cobalt(III) Acetylacetonate (Co(acac)₃): The synthesis of the Co(III) complex, a green and diamagnetic solid, requires the oxidation of a cobalt(II) precursor. wikipedia.org A widely adopted method involves reacting a cobalt(II) salt, such as cobalt(II) carbonate (CoCO₃), with acetylacetone in the presence of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). wikipedia.orgup.pt This reaction is versatile and can be conducted in various organic solvents, including acetone, methanol, and toluene. google.comprepchem.comnbinno.com The general reaction is:

2 CoCO₃ + 6 C₅H₈O₂ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O wikipedia.org

The process often involves heating the mixture to facilitate the reaction, followed by cooling to crystallize the dark green product. up.pt The resulting Co(acac)₃ is soluble in organic solvents but not in water. wikipedia.org

Table 1: Standard Preparations of Cobalt Acetylacetonate Complexes

| Complex | Cobalt Source | Ligand | Solvent | Key Reagent/Condition | Typical Product |

|---|---|---|---|---|---|

| Co(acac)₂ | CoCl₂·6H₂O | Acetylacetone | Water | Sodium Hydroxide (Base) | Co(acac)₂(H₂O)₂ ulaval.ca |

| Co(acac)₂ | Cobalt(II) compound | Acetylacetone | Water-immiscible organic solvent | Azeotropic water removal | Anhydrous Co(acac)₂ google.com |

| Co(acac)₃ | CoCO₃ | Acetylacetone | Acetone | Hydrogen Peroxide (Oxidant) | Anhydrous Co(acac)₃ google.com |

| Co(acac)₃ | Co(II) acetylacetonate | Acetylacetone | Methanol | Hydrogen Peroxide (Oxidant) | Anhydrous Co(acac)₃ prepchem.com |

Advanced Synthetic Approaches for Ligand-Modified Cobalt;4-hydroxypent-3-en-2-one Derivatives

Beyond the standard complexes, the acetylacetonate ligand itself can be modified to tune the properties of the resulting cobalt complex. These advanced approaches allow for the creation of derivatives with tailored electronic and structural characteristics.

Synthesis of Halogen-Substituted Acetylacetonate Complexes

The coordinated acetylacetonate ligand in Co(acac)₃ can undergo electrophilic substitution reactions, similar to an aromatic system, at its central carbon atom (the γ-carbon). sci-hub.se This allows for the introduction of halogen atoms (Cl, Br, I) onto the ligand framework. oup.com Such reactions are typically performed by treating the parent Co(acac)₃ complex with a halogenating agent.

However, these direct substitution reactions often yield a mixture of partially and fully substituted products, such as [Co(acac)₂(acac-X)], [Co(acac)(acac-X)₂], and [Co(acac-X)₃], where X is a halogen. sci-hub.se A more controlled approach to synthesize specific members of the series involves using precise stoichiometric ratios of acetylacetone and its pre-halogenated derivative (e.g., 3-chloro-2,4-pentanedione) in the initial reaction with a cobalt(II) source and an oxidant. sci-hub.se This method allows for the targeted synthesis and isolation of the complete series of chloro-substituted complexes, [Co(acac)x(acac-Cl)₃-x] where x ranges from 0 to 3. sci-hub.seresearchgate.net

Table 2: Synthesis of Chloro-Substituted Cobalt Acetylacetonate Complexes

| Target Complex | Synthetic Strategy | Key Feature |

|---|---|---|

| [Co(acac)₂(acac-Cl)] | Stoichiometric reaction of CoCO₃ with Hacac and 3-chloro-Hacac, followed by oxidation. sci-hub.se | Precise ligand ratio allows for isolation of the mono-substituted complex. sci-hub.se |

| [Co(acac)(acac-Cl)₂] | Stoichiometric reaction of CoCO₃ with Hacac and 3-chloro-Hacac, followed by oxidation. sci-hub.se | Precise ligand ratio allows for isolation of the di-substituted complex. sci-hub.se |

| [Co(acac-Cl)₃] | Reaction of CoCO₃ with only 3-chloro-Hacac, followed by oxidation. sci-hub.se | Generates the fully substituted homoleptic complex. sci-hub.se |

Derivatization with Hybrid Ligand Systems (e.g., Schiff Bases Incorporating 4-hydroxypent-3-en-2-one Moieties)

Cobalt can be complexed with larger, hybrid ligands that incorporate the acetylacetonate structural unit. A prominent example involves Schiff base ligands derived from the condensation of acetylacetone and various diamines. One such well-studied system is based on the acetylacetone ethylenediimine (acacen) ligand. nih.gov Cobalt(III) Schiff base complexes, such as [Co(acacen)(L)₂]⁺, are synthesized to study ligand exchange dynamics and their potential as protein inhibitors. In these structures, the tetradentate acacen ligand occupies the equatorial plane around the Co(III) center. nih.gov

Another derivatization strategy involves anchoring cobalt acetylacetonate onto a solid support. For instance, a cobalt-based magnetic nanocatalyst has been prepared by linking Co(acac)₂ to magnetic mesoporous silica (B1680970) nanospheres that were first functionalized with (3-aminopropyl)triethoxysilane. researchgate.net This covalent anchoring creates a heterogeneous catalyst with accessible and reactive cobalt centers.

Preparation of Multinuclear Cobalt;4-hydroxypent-3-en-2-one Clusters

While cobalt(III) acetylacetonate is a stable monomer, the cobalt(II) analogue exhibits a strong tendency to form multinuclear clusters in its anhydrous state to satisfy cobalt's preference for an octahedral coordination geometry.

Synthesis of Tetrameric and Trinuclear Cobalt(II) Acetylacetonate Species

Tetrameric Clusters: The anhydrous, crystalline form of cobalt(II) acetylacetonate was first identified as a tetramer, [Co₄(acac)₈]. acs.org The synthesis of this tetranuclear cluster is reproducible. acs.org One method to obtain this form is by the reduction of Co(acac)₃ with cobalt metal under solvent-free conditions. acs.org The structure consists of a cluster of four cobalt atoms bridged by acetylacetonate ligands, where each cobalt atom achieves octahedral coordination.

Trinuclear Clusters: A trinuclear form of Co(acac)₂ can also be isolated. The formation of this cluster is dependent on the crystallization conditions. Specifically, crystallization from non-coordinating halogenated solvents leads to the formation of a trinuclear core molecule, [Co₃(acac)₆], in which all cobalt atoms are also octahedrally coordinated. acs.org It is important to note that attempts to prepare a simple monomeric, square-planar Co(acac)₂ have been unsuccessful, with the compound invariably adopting a hydrated monomeric form or an anhydrous multinuclear structure. acs.org

Table 3: Preparation of Different Cobalt(II) Acetylacetonate Species

| Species | Nuclearity | Synthetic Condition | Coordination |

|---|---|---|---|

| Co(acac)₂(H₂O)₂ | Monomer | Crystallization from aqueous or coordinating solvents (e.g., ethanol). acs.orgacs.org | Octahedral |

| [Co₃(acac)₆] | Trimer | Crystallization from non-coordinating halogenated solvents. acs.org | Octahedral acs.org |

| [Co₄(acac)₈] | Tetramer | Reduction of Co(acac)₃ with Co metal (solvent-free) or crystallization from hexanes. acs.orgacs.org | Octahedral acs.org |

Table of Compounds

| Common Name | Systematic Name / Formula |

| Cobalt(II) acetylacetonate | Cobalt;bis(4-hydroxypent-3-en-2-onate); Co(C₅H₇O₂)₂ |

| Cobalt(III) acetylacetonate | Cobalt;tris(4-hydroxypent-3-en-2-onate); Co(C₅H₇O₂)₃ |

| Acetylacetone | 4-hydroxypent-3-en-2-one (enol form); C₅H₈O₂ |

| Cobalt(II) carbonate | CoCO₃ |

| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O |

| Hydrogen peroxide | H₂O₂ |

| 3-chloro-2,4-pentanedione | 3-chloro-4-hydroxypent-3-en-2-one; C₅H₇ClO₂ |

| Acetylacetone ethylenediimine (acacen) | N,N'-Ethylenebis(acetylacetone imine) |

| (3-aminopropyl)triethoxysilane | C₉H₂₃NO₃Si |

Formation of Adducts with Ancillary Ligands and Coordinating Solvents

The coordination environment of the cobalt center in cobalt(II) acetylacetonate can be readily modified through the formation of adducts with ancillary ligands or coordinating solvents. In its unsolvated form, Co(acac)₂ typically exists as a tetrameric structure, [Co(acac)₂]₄, where the cobalt atoms achieve octahedral coordination through bridging acetylacetonate ligands. acs.org However, this tetrameric structure is readily broken down in the presence of coordinating molecules.

When dissolved in coordinating solvents such as ethanol, cobalt(II) acetylacetonate forms bis-adducts with the formula Co(acac)₂(EtOH)₂. acs.orgacs.org This transformation involves the coordination of two solvent molecules to the cobalt center, resulting in a mononuclear, octahedral complex. The coordination of ethanol expands the coordination sphere of the cobalt(II) ion from a tetrahedral environment in the conceptual monomer to an octahedral one in the solvated adduct. researchgate.net

Similarly, nitrogen-containing ancillary ligands, such as pyridine (B92270) and its derivatives, react with Co(acac)₂ to form stable, octahedral complexes. zenodo.orgacs.org For instance, the reaction of Co(acac)₂ with pyridine in a suitable solvent yields dipyridinebis(acetylacetonato)cobalt(II), [Co(acac)₂(py)₂]. These adducts are typically high-spin octahedral complexes. zenodo.org The formation of such adducts can be influenced by the steric properties of the ancillary ligand; for example, 2-methylpyridine (B31789) is less likely to form an adduct compared to pyridine, β-picoline, or γ-picoline due to steric hindrance from the methyl group. zenodo.org The study of these adducts through techniques like ESR and UV-Vis spectroscopy provides valuable insights into their electronic structure and geometry. researchgate.netacs.org

| Adduct/Complex | Ancillary Ligand/Solvent | Coordination Geometry | Key Spectral Features | Reference |

| Co(acac)₂(EtOH)₂ | Ethanol | Distorted Octahedral | UV-Vis shows splitting pattern indicative of disturbed octahedral geometry. | acs.orgresearchgate.net |

| [Co(acac)₂(py)₂] | Pyridine | High-Spin Octahedral | Magnetic moment (μ_eff) = 4.9-5.2 B.M. | zenodo.org |

| [Co(acac)₂(H₂O)₂] | Water | Octahedral | Characterized by elemental analysis and spectrophotometry. | acs.orgulaval.ca |

Methodologies for Supported Cobalt;4-hydroxypent-3-en-2-one Catalysts and Hybrid Materials

Integration with Carbon-Based Substrates (e.g., N-doped Graphene)

A significant advancement in creating hybrid catalytic materials involves the integration of Co(acac)₂ with N-doped graphene. A notable methodology allows for the synthesis of these hybrid materials at room temperature through a solution process. researchgate.netnih.gov This approach involves the reaction of the organometallic Co(acac)₂ complex with N-doped graphene materials.

Characterization using advanced techniques like X-ray Absorption Near Edge Structure (XANES), Extended X-ray Absorption Fine Structure (EXAFS), and solid-state Nuclear Magnetic Resonance (SSNMR) has revealed the detailed structure of these hybrids. researchgate.net The findings indicate that the cobalt-containing species is coordinated to heterocyclic nitrogen groups within the graphene lattice while retaining its parental acetylacetonate ligands. This results in a catalytically active Co-O₄-N structure, where the nitrogen atom from the graphene sheet coordinates to the Co(II) center at an axial position, with the two chelating acetylacetonate ligands occupying the square planar positions. researchgate.netnih.gov This interaction leads to a partial charge transfer from the Co(acac)₂ to the graphene, which can weaken the Co-O bonds of the acetylacetonate ligands. researchgate.net

Preparation of Mesoporous Silica and Zeolite-Supported Cobalt Acetylacetonate

Mesoporous silica, such as SBA-15, and zeolites, like ZSM-5, are widely used as supports for cobalt catalysts due to their high surface area, ordered porosity, and thermal stability.

Mesoporous Silica (SBA-15): A common method for preparing Co/SBA-15 catalysts is through post-synthesis grafting. In this technique, Co(acac)₂ is used as a precursor and is covalently bonded to the silica surface. osti.gov Often, the SBA-15 surface is first functionalized with an amine group, for example, using (3-aminopropyl)triethoxysilane (APTES), to facilitate the anchoring of the cobalt complex. researchgate.net The resulting material, Co(acac)₂APTS@SBA-15, has been shown to retain the ordered mesoporous structure of the support with highly dispersed cobalt species. osti.govresearchgate.net Characterization confirms that the cobalt ions are isolated and bonded to the surface through oxygen atoms in a distorted tetrahedral environment. osti.gov

Another approach involves the chemisorption of gaseous Co(acac)₂ onto the silica surface, where the primary interaction is a ligand exchange reaction between the complex and the surface hydroxyl groups. researchgate.net

Zeolite (ZSM-5): For zeolite supports, wetness impregnation is a frequently employed technique to introduce cobalt species. researchgate.netrsc.org This method involves dissolving a cobalt precursor, such as Co(acac)₂, in a solvent and then adding the zeolite support material. The solvent is subsequently removed, leaving the cobalt species dispersed on the zeolite surface and within its porous structure. The loading of cobalt can be controlled, and characterization by techniques like XRD confirms that the ZSM-5 structure remains intact after impregnation with low concentrations of cobalt. modernscientificpress.comkyushu-u.ac.jp The introduction of cobalt can generate new Lewis acid sites, which are crucial for catalytic activity. researchgate.net The impregnated material is typically calcined at high temperatures to generate the active catalyst, often in the form of cobalt oxides distributed on the zeolite framework. rsc.orgmodernscientificpress.com

| Supported Catalyst | Support Material | Preparation Method | Key Characteristics of Resulting Material | Reference |

| Co(acac)₂/N-doped Graphene | N-doped Graphene | Room-temperature solution processing | Formation of a Co-O₄-N active species; Co(II) is coordinated to N-heterocyclic groups. | researchgate.netnih.gov |

| Co(acac)₂/SBA-15 | Mesoporous Silica (SBA-15) | Post-synthesis grafting (often with amine functionalization) | Highly dispersed, isolated Co ions in a distorted tetrahedral environment; intact mesoporous structure. | osti.govresearchgate.net |

| Co/ZSM-5 | Zeolite (ZSM-5) | Wetness Impregnation | Cobalt species dispersed on the surface and in pores; generation of new Lewis acid sites. | researchgate.netkyushu-u.ac.jp |

Theoretical and Computational Investigations of Cobalt;4 Hydroxypent 3 En 2 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study transition metal complexes like cobalt(II) acetylacetonate (B107027) due to its favorable balance of computational cost and accuracy. These studies have provided significant insights into the molecule's geometry, electronic structure, and predicted spectroscopic features.

DFT calculations are crucial for determining the stable geometries of Co(acac)₂. Research has focused on two primary conformations: a square-planar and a tetrahedral arrangement of the acetylacetonate ligands around the central cobalt ion. nih.gov Geometry optimizations have been performed for both low-spin (doublet) and high-spin (quartet) electronic states to identify the most stable structures. nih.gov

The choice of the DFT functional has been shown to significantly influence the predicted ground-state geometry. researchgate.net "Pure" gradient-corrected functionals, such as BP86 and BLYP, tend to predict a square-planar geometry as the most stable conformation. researchgate.net In contrast, hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange, consistently predict a tetrahedral geometry as the lowest energy structure. researchgate.net

The optimized geometric parameters, such as the cobalt-oxygen (Co-O) bond lengths and the oxygen-cobalt-oxygen (O-Co-O) bond angles, are also dependent on the spin state and conformation. High-spin states generally exhibit longer Co-O bond lengths compared to low-spin states. researchgate.net For instance, using the BP functional, the Co-O bond length was calculated to increase from 1.85 Å in the square-planar doublet to 1.94 Å in the tetrahedral quartet. researchgate.net The O-Co-O angle also varies, decreasing in the order of tetrahedral quartet > square-planar doublet > square-planar quartet. researchgate.net The coordination environment can be expanded to octahedral in the presence of additional coordinating ligands like water or ethanol (B145695), forming adducts such as Co(acac)₂(EtOH)₂. nih.gov

Table 1: Selected DFT-Calculated Geometric Parameters for Co(acac)₂

| Functional | Conformation | Spin State | Co-O Bond Length (Å) | O-Co-O Angle (°) |

|---|---|---|---|---|

| BP | Square-Planar | Doublet (S=1/2) | 1.85 | 95.0 |

| BP | Square-Planar | Quartet (S=3/2) | 1.96 | 90.5 |

| BP | Tetrahedral | Quartet (S=3/2) | 1.94 | 97.7 |

| B3LYP | Tetrahedral | Quartet (S=3/2) | 1.95 | 95.8 |

The cobalt(II) ion has a d⁷ electron configuration, which allows for two possible spin states: a low-spin doublet state (S=1/2) and a high-spin quartet state (S=3/2). nih.gov Determining the ground spin state and the energy separation between these states is a central theme in the computational study of Co(acac)₂.

DFT calculations have revealed a strong coupling between the molecule's geometry and its spin state. As noted previously, computational results are highly dependent on the chosen functional. "Pure" functionals like BP and BLYP predict the square-planar, low-spin (doublet) state to be the ground state. researchgate.net Conversely, hybrid functionals such as B3LYP and B3LYP* consistently find the tetrahedral, high-spin (quartet) state to be lower in energy. researchgate.net For example, with the B3LYP functional, the tetrahedral quartet state is calculated to be more stable than the square-planar doublet state by 10.2 kcal/mol. researchgate.net This discrepancy highlights a known challenge for DFT in accurately describing the electronic structure of some transition metal complexes.

Table 2: DFT-Calculated Relative Energies (kcal/mol) for Co(acac)₂ Conformations and Spin States

| Functional | Structure | Spin State | Relative Energy (kcal/mol) |

|---|---|---|---|

| BP | Square-Planar Doublet | Doublet (S=1/2) | 0.0 |

| BP | Tetrahedral Quartet | Quartet (S=3/2) | 4.9 |

| BP | Square-Planar Quartet | Quartet (S=3/2) | 15.9 |

| B3LYP | Tetrahedral Quartet | Quartet (S=3/2) | 0.0 |

| B3LYP | Square-Planar Doublet | Doublet (S=1/2) | 10.2 |

| B3LYP | Square-Planar Quartet | Quartet (S=3/2) | 9.4 |

DFT methods are also employed to predict various spectroscopic parameters, which can be compared with experimental data to validate the computational models.

Infrared (IR) Spectroscopy: The vibrational frequencies of Co(acac)₂ have been calculated and compared with experimental IR spectra. The IR spectra of O-bonded acetylacetonates (B15086760) are characterized by ν(C=O) bands at relatively low energies. wikipedia.org Key vibrational bands for Co(acac)₂ include those assigned to C=O stretching, C=C stretching, and Co-O stretching vibrations. researchgate.net Upon coordination of the acetylacetonate ligand to the cobalt center, the C=O and C=C stretching frequencies are shifted to lower wavenumbers. wikipedia.org

Table 3: Characteristic Experimental IR Bands for Co(acac)₂

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1597 | ν(C=O) |

| ~1525 | ν(C=C) |

| ~420 | ν(Co-O) |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and simulate UV-Vis absorption spectra. researchgate.net The spectrum of Co(acac)₂ typically shows strong absorption bands in the ultraviolet region, which are attributed to intramolecular π→π* transitions within the acetylacetonate ligand. researchgate.net Additional bands in the visible region correspond to d-d transitions on the cobalt center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating NMR chemical shifts for paramagnetic molecules like high-spin Co(acac)₂ is complex. DFT can be used to predict these shifts, where the signs and magnitudes are directly related to the extent of covalent character in the metal-ligand bonds. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. DFT calculations have been used to generate the MEP map for bis(acetylacetonato) cobalt(II). researchgate.net The map illustrates the regions of positive and negative electrostatic potential on the molecular surface. For Co(acac)₂, regions of negative potential (electron-rich) are localized around the oxygen atoms, while positive potential (electron-poor) is associated with other parts of the structure. researchgate.net

Analysis of Bond Dissociation Energies (BDE) is used to assess the strength of chemical bonds. While detailed BDE studies specifically for the Co-O bonds in Co(acac)₂ are not extensively reported in the provided sources, this type of analysis has been performed on related complexes. For example, in nitro-substituted acetylacetonato complexes, the BDE of the C-NO₂ bond has been calculated using DFT to evaluate their properties as high-energy materials. researchgate.net This demonstrates the utility of DFT in quantifying bond strengths within these coordination compounds.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that can be calculated using DFT. The energy difference between them, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A larger HOMO-LUMO gap generally implies higher stability. youtube.com

DFT calculations of the frontier molecular orbitals of Co(acac)₂ provide information on the nature of the Co-O interaction and the electronic structure. researchgate.netresearchgate.net While specific values for the HOMO-LUMO gap of Co(acac)₂ are not consistently reported across the literature, the analysis of these orbitals is a standard component of DFT studies on transition metal complexes. nih.govyoutube.com The composition of the HOMO and LUMO (i.e., whether they are metal-centered or ligand-centered) determines the nature of electronic transitions and the molecule's redox properties.

Ab Initio and Multiconfigurational Quantum Chemistry Methods (e.g., CASSCF, CASPT2, NEVPT2)

While DFT is a versatile tool, its reliability can be uncertain for systems with strong electron correlation or near-degeneracy of electronic states, as seen in the conflicting spin-state predictions for Co(acac)₂. To address these challenges, more computationally intensive and accurate ab initio methods are employed.

Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) is a powerful multiconfigurational approach for studying such systems. molcas.orggitlab.io CASSCF/CASPT2 calculations have been used to resolve the ambiguity arising from DFT results for Co(acac)₂. nih.govacs.org These high-level calculations unequivocally assign a high-spin quartet (S=3/2) ground state for the isolated Co(acac)₂ molecule. nih.govacs.org Furthermore, they indicate that the preferred conformation is tetrahedral. nih.govacs.org This result serves as a benchmark, suggesting that hybrid DFT functionals provide a more qualitatively correct description of the ground state for this particular system than pure functionals. nih.gov

N-Electron Valence State Perturbation Theory (NEVPT2) is another advanced method used for treating dynamic electron correlation in multireference systems. faccts.dempg.de Like CASPT2, NEVPT2 is free from intruder state problems that can affect other perturbation theories. mpg.de It has been successfully applied to calculate the magnetic properties and zero-field splitting parameters of various cobalt(II) complexes, providing results in good agreement with experimental data. researchgate.netarxiv.org The application of these sophisticated methods is essential for achieving a reliable and accurate understanding of the complex electronic structures of open-shell transition metal compounds like cobalt(II) acetylacetonate. rsc.org

Ligand Field Theory and Ab Initio Ligand Field Analysis

Ligand Field Theory (LFT) offers a framework for understanding the electronic structure and properties of coordination complexes, such as those formed between cobalt and 4-hydroxypent-3-en-2-one. LFT is a more advanced model that builds upon the foundational concepts of crystal field theory by incorporating principles of molecular orbital theory to describe the interactions between the metal ion and its surrounding ligands. wikipedia.org In a cobalt complex with 4-hydroxypent-3-en-2-one, the d-orbitals of the cobalt ion, which are degenerate in the free ion, are split into different energy levels due to the electrostatic field created by the ligands. lasalle.edu

The nature of the 4-hydroxypent-3-en-2-one ligand, specifically the atoms that coordinate to the cobalt center, dictates the magnitude of this splitting. The energy difference between the split d-orbitals is a critical parameter that influences the complex's color, magnetic properties, and reactivity. lasalle.edulibretexts.org Ligands are often categorized based on their ability to cause this splitting, as detailed in the spectrochemical series. lasalle.edu

Ab initio ligand field theory (AILFT) provides a powerful computational approach to quantify the ligand field. nih.gov This method connects rigorous first-principles quantum chemical calculations with the descriptive model of LFT. nih.gov By performing multireference ab initio calculations, it is possible to extract key ligand field parameters. nih.govnih.gov For a hypothetical Cobalt;4-hydroxypent-3-en-2-one complex, AILFT could be employed to elucidate the nature of the metal-ligand bonding and the spin-orbit coupling effects. nih.gov Such an analysis would provide a detailed understanding of the electronic transitions and their relationship with the geometric structure of the complex. nih.gov

The following table illustrates the type of data that could be generated from an ab initio ligand field analysis of a Cobalt(II);4-hydroxypent-3-en-2-one complex, highlighting the correlation between structural parameters and magnetic properties.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Dihedral Angle (δ) | The twist angle between the chelate planes of the ligands. | Variable (e.g., 45° - 90°) |

| Axial Zero-Field Splitting (D) | A measure of the magnetic anisotropy of the complex. | -50 to -150 cm-1 |

| Angular Overlap Model Parameter (eσ) | Quantifies the strength of the sigma-bonding interaction between the metal and ligand. | Variable |

| Angular Overlap Model Parameter (eπ) | Quantifies the strength of the pi-bonding interaction between the metal and ligand. | Variable |

Molecular Dynamics Simulations and Computational Modeling of Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of a Cobalt;4-hydroxypent-3-en-2-one system, MD simulations can provide valuable insights into the dynamic behavior of the complex and its interactions with the surrounding solvent molecules. rsc.org These simulations can reveal information about the conformational flexibility of the complex, the stability of different isomers, and the structure of the solvent shell around the metal center. rsc.org

The choice of solvent can significantly impact the properties and reactivity of a coordination complex. Computational modeling of solvent effects is therefore crucial for a comprehensive understanding of the system. rsc.org For instance, the coordination of solvent molecules to the cobalt center can alter the ligand field and, consequently, the electronic and magnetic properties of the complex. MD simulations, in combination with spectroscopic techniques, can be used to determine the speciation of cobalt complexes in different solvent systems. rsc.org

A recent study on cobalt speciation in a deep eutectic solvent demonstrated the power of combining experimental data with molecular dynamics simulations to identify the dominant cobalt-containing species in solution. rsc.org This approach could be applied to the Cobalt;4-hydroxypent-3-en-2-one system to understand how different solvents influence its structure and behavior.

The following interactive table presents hypothetical data that could be obtained from MD simulations to characterize the solvent effects on a Cobalt;4-hydroxypent-3-en-2-one complex in two different solvents.

| Property | Solvent A (e.g., Water) | Solvent B (e.g., Toluene) |

|---|---|---|

| Coordination Number | 6 (octahedral) | 4 (tetrahedral) |

| Dominant Species | [Co(4-hydroxypent-3-en-2-one)2(H2O)2] | [Co(4-hydroxypent-3-en-2-one)2] |

| Radial Distribution Function g(Co-Osolvent) Peak | 2.1 Å | N/A |

Computational Mechanistic Studies in Catalysis

Computational mechanistic studies have become an indispensable tool for understanding the intricate details of catalytic reactions involving transition metal complexes. bris.ac.uk For a system involving Cobalt;4-hydroxypent-3-en-2-one as a potential catalyst, computational methods can be used to map out the entire catalytic cycle, identify key intermediates and transition states, and elucidate the factors that control the rate and selectivity of the reaction. bris.ac.uknih.gov

Elucidation of Reaction Pathways and Energy Profiles

A primary goal of computational mechanistic studies is to elucidate the step-by-step reaction pathway and the associated energy profile. bris.ac.uk This involves calculating the energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. bris.ac.uk

For example, in a cobalt-catalyzed hydroformylation reaction, computational studies have been used to explore the relative energies of neutral and anionic pathways, helping to determine the most likely reaction mechanism. bris.ac.uk Similar approaches could be applied to catalytic reactions involving Cobalt;4-hydroxypent-3-en-2-one to understand how the ligand influences the reaction pathway. Recent research has also demonstrated the ability of cobalt catalysts to control divergent reaction pathways in the coupling of 1,3-enynes with acrylates, showcasing the importance of the ligand in directing the outcome of the reaction. nih.gov

The table below provides a hypothetical energy profile for a key step in a catalytic reaction catalyzed by a Cobalt;4-hydroxypent-3-en-2-one complex.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.4 |

| Transition State 2 | +20.1 |

| Products | -25.0 |

Understanding Catalytic Cycles, Intermediate Species, and Transition States

A complete understanding of a catalytic process requires the characterization of the entire catalytic cycle, including all intermediate species and transition states. bris.ac.uk Computational chemistry allows for the detailed investigation of these often short-lived and difficult-to-detect species. By optimizing the geometries and calculating the electronic structures of intermediates and transition states, valuable insights into the mechanism can be gained. bris.ac.uk

The following table lists the key species in a hypothetical catalytic cycle involving a Cobalt;4-hydroxypent-3-en-2-one catalyst.

| Species | Role in Catalytic Cycle | Key Structural Feature |

|---|---|---|

| [Co(II)(4-hydroxypent-3-en-2-one)2] | Pre-catalyst | Square planar geometry |

| [H-Co(III)(4-hydroxypent-3-en-2-one)2(Substrate)] | Intermediate | Cobalt-hydride bond |

| [TS1] | Transition State | Substrate insertion into Co-H bond |

| [Alkyl-Co(III)(4-hydroxypent-3-en-2-one)2] | Intermediate | Cobalt-alkyl bond |

| [TS2] | Transition State | Reductive elimination |

Catalytic Research with Cobalt;4 Hydroxypent 3 En 2 One Complexes

Fundamental Principles of Cobalt-Catalyzed Transformations

The catalytic efficacy of cobalt acetylacetonate (B107027) complexes is deeply rooted in the electronic structure and coordination chemistry of the cobalt center. The interplay of cobalt's oxidation states, ligand dynamics, and the ability to generate radical intermediates forms the bedrock of its catalytic prowess.

Role of Cobalt Oxidation States and Redox Cycles in Catalysis

The ability of cobalt to cycle between different oxidation states, primarily Co(II) and Co(III), is a cornerstone of its catalytic activity. This redox flexibility allows for the activation of substrates through electron transfer processes. For instance, in oxidation reactions, a Co(II) species can be oxidized to Co(III) while promoting the oxidation of a substrate. Conversely, in reductive processes, Co(III) can be reduced to Co(II).

In many catalytic cycles, the reaction is initiated by the in situ reduction of a Co(III) precursor, such as tris(acetylacetonato)cobalt(III) (Co(acac)₃), to a more catalytically active Co(II) or Co(I) species. wikipedia.org Co(acac)₃ is a diamagnetic, green solid that is readily soluble in organic solvents, making it a convenient precursor for generating homogeneous catalysts. wikipedia.org The electrochemical reduction of Co(acac)₃ has been studied, revealing insights into the electron transfer processes that underpin its catalytic applications. ias.ac.in

The surface oxidation state of cobalt-based catalysts has been shown to be a critical determinant of their activity, particularly in reactions like the oxygen evolution reaction (OER). nih.gov Studies have indicated that the presence of Co(III) on the catalyst surface is essential for promoting surface reconstruction and enabling the catalytic cycle. nih.gov In some instances, the oxidation of Co(II) to Co(III) is facilitated by the nature of the ligands themselves. For example, diphenolate ligands have been shown to stabilize the +3 oxidation state of cobalt, leading to the spontaneous oxidation of Co(II) precursors. nih.gov

The catalytic cycle often involves a series of steps where the cobalt center undergoes changes in its oxidation state. For example, in certain oxidation reactions, a proposed mechanism involves the reduction of Co(III) to Co(II) during the catalytic process, with the catalyst being regenerated by re-oxidation with O₂. colostate.edu Density functional theory (DFT) calculations have been employed to understand the adsorption of substrates onto cobalt sites with different oxidation states, further highlighting the importance of the Co(II)/Co(III) redox couple in catalysis. colostate.edu

Ligand Exchange Dynamics and Their Influence on Catalytic Activity

The acetylacetonate ligand binds to the cobalt atom in a bidentate fashion, forming a stable octahedral complex in the case of Co(acac)₃. wikipedia.org However, under reaction conditions, one of the Co-O bonds can dissociate, leading to a monodentate-bound ligand. This intermediate is more susceptible to replacement by other ligands or solvent molecules. The kinetics of the aquation of tris(acetylacetonate)cobalt(II) have been studied, providing insights into the mechanism of ligand loss. The process is believed to involve an equilibrium between the bidentate- and monodentate-bound forms of the ligand, with the latter being lost through an acid-catalyzed pathway. osti.gov

In the context of catalysis, the introduction of other ligands, such as phosphines, can significantly modify the electronic and steric environment around the cobalt center, thereby tuning its catalytic activity and selectivity. nih.govlsu.edu For example, in hydroformylation reactions, the use of bisphosphine ligands with cobalt acetylacetonate precursors leads to the formation of highly active cationic cobalt(II) catalysts. nih.govlsu.edu The dynamics of ligand exchange are also evident in the formation of heteroleptic cobalt(III) complexes, where acetylacetonate coexists with other ligands like N-heterocyclic carbenes and 1-methylimidazole. rsc.org

Mechanistic Studies on Radical Generation and Hydrogen Atom Transfer Pathways

A significant area of research in cobalt catalysis involves its ability to mediate reactions through radical intermediates, particularly via hydrogen atom transfer (HAT) pathways. Cobalt complexes can facilitate the homolytic cleavage of C-H or O-H bonds, generating alkyl or oxygen-centered radicals that can participate in subsequent bond-forming reactions.

Cobalt(II) acetylacetonate, in combination with a silane (B1218182) and an oxidant like tert-butyl hydroperoxide (TBHP), has been established as a general and practical system for initiating a wide range of Markovnikov-selective alkene hydrofunctionalization reactions. beilstein-journals.org The proposed mechanism involves a cobalt-mediated HAT to the alkene, forming a stabilized alkyl radical intermediate. This radical is then trapped by a suitable reagent to yield the functionalized product. beilstein-journals.org

The HAT reactivity of cobalt complexes is not limited to C-H bonds. Studies on cobalt-superoxide complexes have demonstrated their ability to abstract hydrogen atoms from weak O-H and N-H bonds. nih.gov Mechanistic investigations, including kinetic studies and the determination of kinetic isotope effects, support a HAT mechanism in these transformations. nih.gov

Electrochemical methods have also been employed to unravel the mechanisms of cobalt-catalyzed HAT reactions. chemrxiv.org Cyclic voltammetry studies have provided a framework for understanding the multi-step catalytic cycles, including the oxidative formation of cobalt-hydride species from hydride donors. chemrxiv.org These studies have allowed for the measurement of rate constants for hydride transfer, offering quantitative insights into the catalytic process. chemrxiv.org Computational studies have also been instrumental in elucidating the spin-state changes that can occur during HAT reactions involving cobalt complexes, highlighting the potential for spin-forbidden pathways. lanl.govacs.org

Applications in Advanced Organic Synthesis and Transformations

The catalytic versatility of cobalt acetylacetonate complexes has been harnessed in a variety of advanced organic syntheses, enabling the efficient construction of complex molecular architectures.

Hydrofunctionalization Reactions of Unsaturated Substrates

Hydrofunctionalization, the addition of an H-X molecule across a C-C multiple bond, is a powerful strategy in organic synthesis. Cobalt acetylacetonate-based catalysts have proven to be highly effective in promoting such transformations for a range of unsaturated substrates, including alkenes and diynes.

These reactions often proceed via a cobalt-hydride or a cobalt-boryl intermediate. For instance, in the hydroboration of 1,3-diynes, the choice of phosphine (B1218219) ligand in conjunction with Co(acac)₂ can lead to different catalytically active intermediates, resulting in a regiodivergent outcome. researchgate.net The use of xantphos (B1684198) as a ligand is proposed to favor a cobalt-hydride pathway, while dppf leads to a cobalt-boryl intermediate. researchgate.net

Cobalt-catalyzed hydroboration has also been successfully applied to fluoroalkyl-substituted alkenes, providing access to chiral fluoroalkylboronates. acs.org These reactions are catalyzed by in situ generated cobalt species from Co(acac)₂ and chiral bisphosphine ligands. acs.org Cationic cobalt(I) complexes have also shown promise in the enantioselective hydroboration of α-substituted acrylates. nih.gov

The combination of Co(acac)₂, TBHP, and a silane has been shown to be a general method for the Markovnikov-selective hydrofunctionalization of unactivated alkenes, allowing for the introduction of various functional groups (H, F, Cl, Br, I, O, S, Se, N, and C). beilstein-journals.org

Hydroformylation, the addition of H₂ and CO across an alkene to form an aldehyde, is a large-scale industrial process. acs.org While traditionally dominated by rhodium catalysts, recent research has highlighted the potential of cationic cobalt(II) systems derived from cobalt acetylacetonate precursors. nih.govlsu.eduacs.org

These cationic cobalt(II) complexes, typically of the formula [Co(II)(PP)(acac)]⁺ (where PP is a diphosphine ligand), can be activated with H₂ and CO to generate the active catalytic species, [HCo(II)(CO)₂(PP)]⁺. acs.org These 17-electron species exhibit high activity, approaching that of rhodium catalysts, and offer high regioselectivity for linear aldehydes, particularly with internal alkenes that have alkyl branches. nih.govacs.org

Density functional theory (DFT) studies have provided detailed mechanistic insights into these cationic cobalt(II) catalyzed hydroformylation reactions. acs.orgrsc.org The calculations suggest that the reaction proceeds through a lower-energy pathway compared to the traditional neutral cobalt(I) catalysts, involving steps like associative alkene uptake and heterolytic H₂ cleavage. acs.org The regioselectivity is attributed to a combination of electronic and steric effects that favor the anti-Markovnikov insertion of the alkene into the Co-H bond. acs.org In situ spectroscopic studies have further corroborated the proposed mechanism, identifying the key catalytic intermediates and their carbonyl stretching frequencies. nih.gov

Regio- and Stereoselective Hydrosilylation

Cobalt(II) acetylacetonate, in combination with various phosphine ligands, has emerged as a powerful catalyst for the regio- and stereoselective hydrosilylation of unsaturated compounds. These systems offer an efficient route to valuable organosilicon compounds, which are key building blocks in organic synthesis.

Research has demonstrated that catalysts generated from Co(acac)₂ can effectively catalyze the hydrosilylation of 1,3-diynes, conjugated dienes, and ketones with high degrees of control. For instance, the hydrosilylation of 1,3-diynes using a Co(acac)₂/dppp (1,3-bis(diphenylphosphino)propane) system yields silyl-functionalized 1,3-enynes with excellent regioselectivity. acs.org Similarly, the Markovnikov 1,2-hydrosilylation of conjugated dienes proceeds in a stereoconvergent manner, affording (E)-allylsilanes with high stereoselectivity (E/Z >99:1) and regioselectivity. nih.gov This stereoconvergence is attributed to a σ–π–σ isomerization mechanism of an allylcobalt intermediate. nih.gov

Furthermore, asymmetric hydrosilylation has been successfully applied to α-oxygenated ketones and (E)-1-aryl-1,3-dienes using chiral phosphine ligands in conjunction with Co(acac)₂ or other cobalt salts. nih.govacs.org These reactions can produce synthetically useful 1,2-diol derivatives and other chiral molecules with good enantioselectivity. nih.govacs.org An unprecedented cobalt-catalyzed reaction has also been developed for the regio-, diastereo-, and enantioselective intermolecular hydrosilylation of 1,3-dienes with prochiral silanes, enabling the simultaneous construction of both a carbon- and a silicon-stereogenic center. nih.gov

Selected Examples of Cobalt-Catalyzed Hydrosilylation

| Substrate Type | Catalyst System | Product Type | Selectivity Highlights | Reference |

|---|---|---|---|---|

| 1,3-Diynes | Co(acac)₂ / dppp | Silyl-functionalized 1,3-enynes | High yield and excellent regioselectivity | acs.org |

| Conjugated Dienes (E/Z mixtures) | Co(acac)₂ / Phosphine Ligand | (E)-Allylsilanes | Stereoconvergent; E/Z >99:1; Regioselectivity (b/l) up to >99:1 | nih.gov |

| (E)-1-Aryl-1,3-dienes | Co(acac)₂ / (R)-difluorphos | Chiral Allylsilanes | Good enantioselectivity (er up to 90:10) | nih.gov |

| α-Oxygenated Ketones | Co(OAc)₂ / Chiral PAO Ligand | Chiral 1,2-Diol Derivatives | Mild, efficient, and highly enantioselective | acs.org |

| 1,3-Dienes with Prochiral Silanes | Cobalt Catalyst | Chiral Silanes with C- and Si-stereocenters | High efficiency, regio-, diastereo-, and enantioselectivity | nih.gov |

Hydroboration

Cobalt-catalyzed hydroboration of unsaturated bonds represents a significant advancement in catalysis, providing an earth-abundant metal alternative to precious metal catalysts. Systems utilizing cobalt(II) acetylacetonate or its cobalt(III) counterpart, [Co(acac)₃], have proven effective for the hydroboration of a range of substrates, including alkenes, alkynes, and carbonyl compounds. nih.govamu.edu.pl

For the hydroboration of alkenes, a combination of Co(acac)₃, a phosphine ligand such as triphenylphosphine (B44618) (PPh₃), and a base like sodium tert-butoxide (NaOᵗBu) with pinacolborane (HBpin) delivers alkylboronates in good to excellent yields with high Markovnikov selectivity. nih.govamu.edu.pl This protocol is operationally convenient and demonstrates broad applicability. nih.govamu.edu.pl In the realm of asymmetric catalysis, the combination of Co(acac)₂ with chiral bisphosphine ligands enables the enantioselective hydroboration of fluoroalkyl-substituted alkenes, producing valuable chiral fluoroalkylboronates with high enantiomeric excess (up to 98% ee). beilstein-journals.org The active catalyst in these transformations is proposed to be a cobalt-hydride species. beilstein-journals.org

The hydroboration of terminal alkynes has also been achieved with high stereoselectivity using a catalyst system generated in situ from Co(acac)₂ and a CNC-pincer ligand. This method allows for time-dependent selective access to either Z- or E-alkenylboronate esters, with the Z-isomer being formed rapidly. Furthermore, Co(acac)₃ can effectively catalyze the hydroboration of aldehydes and ketones under mild, additive-free conditions, showing excellent chemoselectivity for aldehydes over ketones. nih.govamu.edu.pl

Key Findings in Cobalt-Catalyzed Hydroboration

| Substrate | Catalyst System | Boron Source | Key Outcome | Reference |

|---|---|---|---|---|

| Alkenes | Co(acac)₃ / PPh₃ / NaOᵗBu | HBpin | High Markovnikov selectivity (up to 97:3 branched/linear) | nih.govamu.edu.pl |

| Fluoroalkyl-substituted Alkenes | Co(acac)₂ / (R)-BTFM-Garphos | HBpin | High enantioselectivity (up to 98% ee) for chiral alkylboronates | beilstein-journals.org |

| Terminal Alkynes | Co(acac)₂ / CNC-pincer ligand | Pinacol borane | Time-dependent stereoselectivity for Z- or E-alkenylboronates | |

| Aldehydes & Ketones | Co(acac)₃ | HBpin | Additive-free reduction; chemoselective for aldehydes | nih.govamu.edu.pl |

| Pyridines & Quinolines | Cobalt / N-heterocyclic ligands | Not specified | Base-free, regioselective 1,2-hydroboration |

C-H Functionalization and Annulation Reactions (e.g., Imidate-Assisted, Directed Activation)

Cobalt-catalyzed C-H functionalization has become an efficient and atom-economical strategy for constructing complex molecules without the need for pre-functionalized starting materials. Co(acac)₂ is frequently used as an inexpensive and effective precatalyst in these transformations. A common strategy involves the use of directing groups to control the regioselectivity of the C-H activation step.

Imidates have been successfully employed as directing groups in cobalt-catalyzed C-H allylation reactions, where the imidate functionality remains intact during the transformation. This allows for subsequent functionalization, showcasing the synthetic utility of the method. Similarly, oxazoline-assisted C-H arylations and even challenging C-H alkylations with β-hydrogen-containing alkyl chlorides have been achieved using a catalyst system of Co(acac)₂ and an N-heterocyclic carbene (NHC) ligand.

Annulation reactions, which build cyclic structures, are a powerful application of this methodology. Cobalt-catalyzed intermolecular annulation of N-(quinolin-8-yl)benzamide with allenes provides a direct route to novel isoquinolin-1(2H)-one scaffolds. Another study reported a diastereoselective [3+2] annulation of aryl hydrazones with allenes under aerobic conditions, avoiding the need for stoichiometric metal oxidants. More advanced strategies have merged cobalt catalysis with photoredox catalysis for the enantioselective dearomative cyclization of indoles, constructing chiral indolines with high enantioselectivity.

Overview of Cobalt-Catalyzed C-H Functionalization and Annulation

| Reaction Type | Directing Group/Substrate | Coupling Partner | Catalyst System Example | Key Product/Feature | Reference |

|---|---|---|---|---|---|

| C-H Allylation | NH-free benzimidates | Vinylcyclopropanes or Allyl carbonate | Cobalt catalyst | Functionalized imidates; imidate group remains intact | |

| C-H Arylation/Alkylation | Oxazoline-assisted substrates | Aryl/Alkyl chlorides | Co(acac)₂ / NHC ligand | Facile C-H activation at room temperature; late-stage diversification | |

| [4+2] Annulation | N-(quinolin-8-yl)benzamide | Allenes | Cobalt catalyst | Novel isoquinolin-1(2H)-one scaffolds | |

| [3+2] Annulation | Aryl hydrazones | Allenes | Cobalt catalyst | syn-diastereoselective synthesis of indane derivatives; aerobic conditions | |

| C-H Annulation | Benzamides / Phosphinic amides | Allenes | Cobaltaelectro-catalysis | Atropochiral and P-Stereogenic compounds |

Oxidation Reactions (e.g., Catalytic Deperoxidation of Hydroperoxides)

Cobalt acetylacetonate complexes are well-established catalysts for various oxidation reactions. A particularly important industrial application is the catalytic decomposition of hydroperoxides, known as deperoxidation. This process is central to autoxidation reactions used in the production of chemicals.

The mechanism of deperoxidation of tert-butylhydroperoxide (TBHP) by Co(acac)₂ has been studied in detail. The reaction proceeds via a radical-chain mechanism initiated by a Haber-Weiss cycle. In the first step, the Co(II) species reacts with a hydroperoxide molecule (ROOH) to generate an alkoxyl radical (RO•) and a Co(III)-OH species. The catalytic cycle is then closed by the reaction of the Co(III)-OH species with a second ROOH molecule, which regenerates the Co(II) catalyst and produces a peroxyl radical (ROO•).

Kinetic studies have revealed complex behavior. At low catalyst concentrations, the rate of deperoxidation is directly proportional to the cobalt concentration. However, at higher concentrations, a significant decrease in the reaction rate is observed. This autoinhibition effect is hypothesized to be caused by a chain termination step involving two Co(III)-OH species. The catalytic activity of the Co(acac)₂ system can be enhanced by additives; for example, the addition of octanoic acid was found to significantly increase the deperoxidation activity by altering the catalytic cycle.

Studies on Catalytic Deperoxidation with Cobalt Acetylacetonate

| Study Focus | Substrate | Catalyst System | Key Mechanistic Insight/Finding | Reference |

|---|---|---|---|---|

| Mechanistic Investigation | tert-Butylhydroperoxide | Co(acac)₂ in cyclohexane (B81311) | Haber-Weiss cycle initiates a radical-chain destruction of ROOH. Autoinhibition at high [Co] due to termination of Co(III)-OH species. | |

| Activity Enhancement | Peroxides | Co(acac)₂ with octanoic acid | Octanoic acid enhances catalytic activity by shifting the catalytic cycle and preventing unimolecular scission of the Co-OOR bond. | |

| Thermal Decomposition & Autoxidation | Co(acac)₂ and Co(acac)₃ | Oxygen atmosphere | Both complexes are oxidized stepwise to Co(OAc)₂. RO₂• radicals can interact with both acetylacetonates (B15086760). | |

| Heteroleptic Complex Catalysis | Cyclohexane | Heteroleptic Co(III) acetylacetonato complex | Efficiently activates meta-Chloroperbenzoic acid for cyclohexane oxidation at ambient temperature. |

Cross-Coupling and Cross-Dehydrogenative Coupling Reactions

Cobalt-catalyzed cross-coupling reactions provide a sustainable and economical alternative to methods relying on precious metals like palladium. Co(acac)₂ is often employed as a robust precatalyst for the formation of C-C bonds through various coupling strategies.

Cross-dehydrogenative coupling (CDC), which forms a C-C bond via the activation of two different C-H bonds, is an ideal and atom-efficient strategy. Cobalt catalysis has enabled the CDC between unactivated C(sp²)–H and C(sp³)–H bonds. For example, aromatic carboxamides containing a bidentate directing group can undergo o-alkylation with alkanes, toluenes, and ethers using a cobalt catalyst. Another innovative approach uses visible light to mediate a highly selective CDC reaction in an aqueous medium, coupling C(sp³)–H bonds with C(sp), C(sp²), and other C(sp³)–H bonds using a photosensitizer formed in situ from CoCl₂. nih.gov

The first example of a cobalt-catalyzed oxidative C-H/C-H cross-coupling between two different heteroarenes has also been reported, demonstrating a broad substrate scope and high functional group tolerance. Mechanistic studies suggest this transformation proceeds through a single electron transfer (SET) pathway, distinct from the dual C-H activation pathways common in other systems.

Examples of Cobalt-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System Example | Key Features | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Aromatic Carboxamides (C(sp²)–H) and Alkanes/Ethers (C(sp³)–H) | Cobalt complexes with a directing group | Achieves coupling of unactivated C-H bonds; broad scope | |

| Visible-Light Mediated CDC | Various C(sp³)–H with C(sp), C(sp²), C(sp³)–H | CoCl₂ / dmgH (in situ photosensitizer) | Highly selective; occurs in aqueous medium; environmentally benign | nih.gov |

| Oxidative C-H/C-H Cross-Coupling | Two different heteroarenes | Co(OAc)₂ / Ag₂CO₃ | First example of Co-catalyzed heteroarene-heteroarene coupling; proceeds via SET pathway | |

| Suzuki-Miyaura Cross-Coupling | Alkyl halide electrophiles and neutral boron reagents | Cobalt pincer complexes | C(sp²)-C(sp³) bond formation using earth-abundant reagents |

Controlled Polymerization Reactions (e.g., RAFT Polymerization, Controlled Radical Polymerization)

Cobalt-Mediated Radical Polymerization (CMRP) is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. amu.edu.pl Co(acac)₂ is a commonly used mediator in these processes. amu.edu.pl CMRP operates through two primary mechanisms: Catalytic Chain Transfer (CCT) and Reversible Termination (RT). amu.edu.pl

In Reversible Termination, a weak cobalt(III)-carbon bond can reversibly break to form a growing polymer radical and a cobalt(II) species. The reversible reformation of this bond allows for control over the polymerization process, a phenomenon known as the persistent radical effect. amu.edu.pl This control enables the synthesis of well-defined polymers. amu.edu.pl

Cobalt complexes have also been utilized in conjunction with Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a versatile controlled radical polymerization technique. For instance, cobalt(III) acetylacetonate, Co(acac)₃, has been used as an initiator for the RAFT polymerization of acrylonitrile, exhibiting "living"/controlled characteristics and producing polymers with narrow molar mass distributions. beilstein-journals.org In another innovative approach, CMRP using Co(acac)₂ was combined with tellurium-mediated radical polymerization (TERP). A poly(vinyl acetate) polymer was first synthesized via CMRP, and the terminal cobalt group was then exchanged for a methyltellanyl moiety, which could then act as a macroinitiator for the polymerization of other monomers via TERP. This sequential strategy allows for the creation of novel block copolymers that are inaccessible by either technique alone.

Applications of Cobalt Acetylacetonate in Controlled Polymerization

| Polymerization Method | Cobalt Compound | Role of Cobalt | Monomer Example | Key Outcome | Reference |

|---|---|---|---|---|---|

| Cobalt-Mediated Radical Polymerization (CMRP) | Co(acac)₂ | Mediator (via Reversible Termination) | Vinyl Acetate | Synthesis of well-defined poly(vinyl acetate) | |

| RAFT Polymerization | Co(acac)₃ | Initiator | Acrylonitrile | "Living"/controlled polymerization; molar mass distribution as low as 1.25 | beilstein-journals.org |

| Sequential CMRP and TERP | Co(acac)₂ | Mediator for first block, then exchanged for Te | Vinyl Acetate, then N-isopropylacrylamide, etc. | Synthesis of novel diblock copolymers not accessible by CMRP or TERP alone |

Electrocatalysis and Heterogeneous Catalysis Research

Beyond homogeneous catalysis, cobalt acetylacetonate serves as a valuable precursor for heterogeneous and electrocatalytic systems. These approaches offer advantages such as easier catalyst separation and recycling.

In heterogeneous catalysis, highly active catalysts for hydrogenation reactions have been prepared by pyrolyzing cobalt complexes, including cobalt acetylacetonate, on supports derived from biomass like rice husks. These materials have shown excellent activity in the hydrogenation of nitro compounds to amines, a crucial transformation in the chemical industry. The resulting catalysts feature cobalt nanoparticles supported on a structured carrier, and their performance is influenced by the interaction between the cobalt species and the support material.

In the field of electrocatalysis, the merger of cobalt catalysis with electrochemistry has enabled novel C-H activation reactions under exceedingly mild conditions. This strategy, termed cobaltaelectro-catalysis, uses electric current to drive the catalytic cycle, replacing chemical oxidants. It has been successfully applied to the highly enantioselective C-H annulation of benzamides and phosphinic amides with allenes, producing valuable C-N axially chiral and P-stereogenic compounds. The practicality of this method was highlighted by its application in late-stage functionalization of bioactive molecules and its successful scale-up to decagram quantities using a continuous flow reactor.

Oxygen Reduction Reaction (ORR) Mechanistic Investigations

The oxygen reduction reaction is a fundamental process in energy conversion technologies like fuel cells. Cobalt-based catalysts, often prepared using Co(acac)₂ as a precursor, are promising alternatives to expensive platinum catalysts. acs.org These catalysts typically feature cobalt atoms integrated into a nitrogen-doped carbon (Co-N-C) matrix, where the cobalt centers act as the active sites for ORR. acs.orgmdpi.com

Mechanistic studies reveal that the ORR at these cobalt sites can proceed through two main pathways mdpi.com:

The direct 4-electron (4e⁻) pathway: In this highly efficient route, molecular oxygen is directly reduced to water (in acidic media) or hydroxide (B78521) ions (in alkaline media). The process involves the adsorption of O₂ onto a cobalt active center, followed by the cleavage of the O=O bond and subsequent protonation and electron transfer steps to yield two molecules of H₂O. mdpi.com This pathway is preferred for fuel cells as it maximizes the energy output.

The 2-electron (2e⁻) pathway: This route involves the partial reduction of oxygen to form hydrogen peroxide (H₂O₂) as an intermediate product. mdpi.comjlu.edu.cn While less desirable for energy generation, this pathway is valuable for the electrosynthesis of H₂O₂. mdpi.com

The mechanism involves key intermediates, such as cobalt-hydrosuperoxo ([Co-OOH]) and cobalt-hydroperoxo ([Co-OOH]) species. mdpi.com For instance, studies on cobalt porphyrin complexes, which model the active sites in Co-N-C materials, have identified Co(III)-hydrosuperoxo and Co(III)-hydroperoxo species as critical intermediates in the catalytic cycle that leads to H₂O₂ formation. mdpi.com The specific pathway and efficiency depend on the structure of the catalyst, the nature of the cobalt active site, and the operating conditions. mdpi.comrsc.org

The performance of these catalysts is evaluated by several electrochemical parameters, as shown for a representative Co-N-C catalyst.

Table 1: Electrochemical Performance of a Co-N-C Catalyst in ORR

| Parameter | Value | Description |

|---|---|---|

| Onset Potential (vs. RHE) | 1.19–1.37 V | The potential at which the catalytic reduction of oxygen begins. |

| Half-Wave Potential | 0.73–0.78 V | The potential at which the current is half of the limiting current, indicating catalytic efficiency. |

| Tafel Slope | 76.9–93.6 mV dec⁻¹ | A measure of the reaction kinetics; a lower value indicates faster kinetics. |

| Electron Transfer Number (n) | ~3.81 | Indicates the average number of electrons transferred per O₂ molecule, showing a high selectivity for the 4e⁻ pathway. |

Data sourced from a study on Co-N-C catalysts for anion exchange membrane fuel cells. mdpi.com

Enhancement of Hydrogen Evolution Reaction (HER) through Atomic Integration

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting for producing hydrogen fuel. Cobalt-based materials are effective catalysts for this process due to their earth abundance and favorable electronic structure for adsorbing hydrogen. researchgate.net A key strategy to maximize their efficiency is through "atomic integration," where individual cobalt atoms are dispersed onto a conductive support material, creating single-atom catalysts (SACs). mdpi.comrsc.org Co(acac)₂ often serves as the cobalt precursor for synthesizing these advanced materials. nih.gov

Dispersing cobalt to the atomic level offers several advantages mdpi.compnas.org:

Maximized Atom Utilization: Every cobalt atom can potentially act as an active site, increasing efficiency.

Unsaturated Coordination: Atomically dispersed cobalt sites have an unsaturated coordination environment, which enhances their ability to adsorb reactants and facilitate the reaction.

Support Interactions: Strong interactions between the single cobalt atoms and the support material (e.g., molybdenum disulfide or nitrogen-doped graphene) can tune the electronic structure of the cobalt center, optimizing its catalytic activity. mdpi.com

The HER mechanism at these cobalt sites involves multiple steps. In acidic media, the process typically begins with the adsorption of a proton (H⁺) onto an active cobalt site to form an adsorbed hydrogen atom (Co-Hads), a step known as the Volmer reaction. rsc.org The reaction then proceeds via one of two pathways:

Tafel Reaction: Two adsorbed hydrogen atoms on adjacent sites combine to form H₂.

Heyrovsky Reaction: An adsorbed hydrogen atom reacts with another proton and an electron to produce H₂.

Mechanistic studies on molecular cobalt complexes show that the process often involves the formation of a cobalt-hydride (Co-H) intermediate. mdpi.comnih.gov For example, a Co(I) species can be protonated to form a Co(III)-H intermediate, which can then react via several pathways to release H₂. acs.orgnih.gov The high activity of single-atom cobalt catalysts is attributed to the synergy between the cobalt adatom and the support, which optimizes the hydrogen binding energy for efficient H₂ release. mdpi.com

Table 2: Performance of Various Cobalt-Based HER Electrocatalysts

| Catalyst System | Medium | Overpotential (at 10 mA/cm²) | Tafel Slope (mV/dec) |

|---|---|---|---|

| Single-Atom Co on MoS₂ | 0.5 M H₂SO₄ | ~38 mV | 43 mV/dec |

| CoP Nanosheets | 0.5 M H₂SO₄ | 136 mV | 62 mV/dec |

| CoSe₂ Nanosheets | 0.5 M H₂SO₄ | 165 mV | 75 mV/dec |

This table presents representative data to illustrate the high activity of single-atom cobalt catalysts compared to other cobalt-based materials.

Environmental Catalysis for Remediation of Organic Pollutants

Cobalt-based catalysts derived from precursors like Co(acac)₂ are also effective in environmental remediation, particularly for the degradation of persistent organic pollutants in water. rsc.org One highly effective method is advanced oxidation processes (AOPs), where catalysts are used to activate oxidizing agents like peroxymonosulfate (B1194676) (PMS) to generate highly reactive oxygen species (ROS), such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). These radicals can non-selectively break down a wide range of complex organic molecules into simpler, less toxic compounds like CO₂ and H₂O. rsc.org

In a notable study, a ternary heterojunction catalyst containing cobalt sulfide (B99878) (CoS₂), cobalt oxide (Co₃O₄), and manganese iron oxide (MnFe₂O₄) was synthesized and used to activate PMS. rsc.org The presence of multiple metal elements like cobalt, iron, and manganese provides abundant active sites and accelerates electron transfer, leading to efficient ROS generation. The inclusion of MnFe₂O₄ also imparted magnetic properties to the catalyst, allowing for its easy separation and reuse after water treatment, and significantly reduced the leaching of cobalt ions into the treated water. rsc.org

This catalytic system demonstrated high efficiency in degrading various organic pollutants, as detailed in the table below.

Table 3: Degradation Efficiency of Organic Pollutants using a CoS₂/Co₃O₄–MnFe₂O₄ Catalyst with Peroxymonosulfate Activation

| Organic Pollutant | Pollutant Class | Removal Rate | Treatment Time |

|---|---|---|---|

| Tetracycline Hydrochloride (TC) | Antibiotic | 84.8% | 60 min |

| Levofloxacin (LFX) | Antibiotic | 91.8% | 5 min |

| Metronidazole (MNZ) | Antibiotic | 61.6% | 5 min |

| Rhodamine B (RhB) | Dye | 100% | 5 min |

| Crystal Violet (CV) | Dye | 100% | 5 min |

Data sourced from a study on a ternary heterojunction catalyst for activating peroxymonosulfate. rsc.org

Furthermore, research on bioelectrochemical systems has shown that anodes modified with cobalt nanoparticles can enhance the degradation of pollutants in industrial wastewater, achieving a chemical oxygen demand (COD) removal efficiency of up to 93.3%. This is attributed to the cobalt nanoparticles facilitating efficient extracellular electron transfer and promoting the growth of pollutant-degrading biofilms.

Emerging Research Directions and Future Outlook for Cobalt;4 Hydroxypent 3 En 2 One Chemistry

Development of Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalytic systems is a primary focus of current research involving cobalt;4-hydroxypent-3-en-2-one. Scientists are exploring its use in a variety of chemical transformations, aiming to improve reaction rates and product specificity.

Cobalt(II) acetylacetonate (B107027) is a recognized catalyst for various chemical processes, including oxidation and polymerization reactions, where it contributes to improved efficiency and selectivity. nordmann.global In the realm of hydrofunctionalization reactions, catalytic systems derived from commercially available cobalt(II) acetylacetonate have shown remarkable progress. For instance, the combination of Co(acac)₂ with a chiral phosphine (B1218219) ligand has enabled the asymmetric hydroboration of silyl (B83357) enol ethers, yielding valuable β-hydroxy boronic esters with high yields and enantioselectivities. chinesechemsoc.org

Furthermore, in the critical area of CO₂ conversion, a catalyst system of Co(acac)₃ with a triphos ligand has been used for CO₂ hydrogenation to methanol, achieving a turnover number (TON) of 50. rsc.org Notably, the efficiency of this system was more than doubled to a TON of 125 by modifying the ligand, highlighting the potential for significant performance gains through ligand engineering. rsc.org The quest for enhanced catalytic performance also extends to silicone chemistry, where Co(acac)₂ has been investigated for the hydrosilylation of alkenes, although it shows a tendency to be less selective and can deactivate prematurely. rsc.org

Table 1: Enhanced Catalytic Performance with Modified Cobalt Acetylacetonate Systems

| Catalytic Reaction | Cobalt Complex | Ligand/Support | Key Improvement |

|---|---|---|---|

| CO₂ Hydrogenation | Co(acac)₃ | triphos with p-tolyl group | Increased TON from 50 to 125 rsc.org |

| Asymmetric Hydroboration | Co(acac)₂ | Chiral phosphine ligand ((R,R)-Ph-BPE) | High enantioselectivity chinesechemsoc.org |

Integration with In-situ and Operando Spectroscopic Techniques for Real-time Mechanistic Insights

To unravel the intricate mechanisms of catalysis, researchers are increasingly turning to in-situ and operando spectroscopic techniques. These powerful tools allow for the real-time observation of the catalyst under actual reaction conditions, providing invaluable insights into its structural and electronic dynamics.

In the context of lithium-oxygen (Li-O₂) batteries, operando X-ray absorption near-edge structure (XANES) spectroscopy has been employed to monitor the Co-site changes during the battery's discharge and charge cycles when Co(acac)₂ is used as a soluble catalyst. acs.org These studies have revealed that Co(acac)₂ interacts with oxygen-related intermediates, which is crucial for the battery's performance. acs.orgchinesechemsoc.org Similarly, in-situ emission and absorption FTIR spectroscopy have been used to characterize binary Co-Cu oxides, synthesized from cobalt acetylacetonate, for the low-temperature oxidation of CO and propene. researchgate.net

The formation of active species in catalytic systems derived from cobalt acetylacetonate has also been investigated using a combination of EPR, IR, and UV spectroscopy. researchgate.net For instance, in the hydrogenation of 1-hexene, these techniques helped to identify the formation of nanosized particles with a core of Co⁰ atoms. researchgate.net Furthermore, operando X-ray absorption spectroscopy (XAS) has been instrumental in studying cobalt ferrite (B1171679) nanoparticles, synthesized from Co(acac)₂ and Fe(acac)₃, during the oxygen evolution reaction (OER). rsc.org These measurements have correlated the reversible change in the cobalt oxidation state with the catalytic reactivity. rsc.org

Rational Ligand Design for Tailored Electronic and Steric Properties

The targeted design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of the electronic and steric environment of the metal center. This approach is being actively pursued to customize the properties of cobalt acetylacetonate-based catalysts for specific applications.

The principle of ligand modification is well-demonstrated in cobalt-catalyzed hydrofunctionalization reactions. The use of specific bidentate imine ligands with controlled steric hindrance allows for regiodivergent hydrosilylation of isoprenes, producing either 4,1- or 2,1-hydrosilylation products. chinesechemsoc.org The choice of N-heterocyclic carbene (NHC) ligands has also been shown to be critical, with their steric and electronic properties influencing the catalytic activity and selectivity in cross-coupling reactions. nih.gov

In some cases, replacing the acetylacetonate ligand altogether can lead to improved catalytic performance. For example, substituting it with carboxylato ligands can alter the solubility and redox behavior of the cobalt complex. The development of dinuclear cobalt complexes with bis(β-diketone) ligands, which have two binding sites, has also been explored to enhance catalytic activities in radical polymerization. nih.gov The stereochemical properties of the ligands are also crucial, as seen in the photocatalytic deracemisation of cobalt(III) complexes, where the symmetry of the ligand determines the number of possible stereoisomers. rsc.org

Table 2: Impact of Ligand Design on Cobalt Acetylacetonate Catalysis

| Ligand Type | Cobalt Complex | Application | Effect of Ligand |

|---|---|---|---|

| Bidentate imine ligands | Co(acac)₂-based | Hydrosilylation of isoprenes | Controls regioselectivity (4,1- vs 2,1-addition) chinesechemsoc.org |

| Chiral phosphine ligands | Co(acac)₂ | Asymmetric hydroboration | Induces high enantioselectivity chinesechemsoc.org |

| N-heterocyclic carbene (NHC) | Co(acac)₃-derived | Cross-coupling reactions | Stabilizes low-valent cobalt species and facilitates oxidative addition nih.gov |

Exploration of Novel Material Architectures and Multifunctional Composites

Cobalt;4-hydroxypent-3-en-2-one is a key precursor for the synthesis of a wide array of novel material architectures and multifunctional composites with tailored properties for catalytic and other applications.

One prominent area of research is the creation of supported cobalt catalysts. Cobalt acetylacetonates (B15086760) have been used to prepare silica-supported cobalt catalysts through techniques like atomic layer deposition (ALD), which allows for the formation of finely dispersed and uniformly distributed active phases. researchgate.netresearchgate.net Cobalt(II) acetylacetonate has also been covalently anchored onto magnetic mesoporous silica (B1680970) nanospheres to create a heterogeneous catalyst for the oxidation of cyclohexane (B81311). researchgate.net This material demonstrated high activity and could be easily recovered using an external magnetic field. researchgate.net

Furthermore, Co(acac)₂ is used in the synthesis of cobalt nanoparticle-decorated carbon materials. azonano.com For instance, nitrogen-doped carbon nanofibers with embedded cobalt nanoparticles have been produced by electrospinning polyacrylonitrile (B21495) and cobalt acetylacetonate, resulting in a hierarchical structure with controlled porosity. azonano.com Other novel architectures include cobalt oxide (CoO) nanostructures with controlled morphologies, such as octahedrons and 3D nano-flowers, which are synthesized through the decomposition of cobalt acetylacetonate. rsc.org These materials exhibit enhanced microwave absorption properties. rsc.org

Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Optimization in Synthesis and Catalysis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of catalysis and materials synthesis by accelerating the discovery and optimization of new materials and processes.

AI approaches are being developed to identify the key physicochemical parameters that correlate with the catalytic performance of supported cobalt catalysts in reactions like CO₂ hydrogenation. pubcompare.ai These "materials genes" can help in the rational design of new and improved catalysts. pubcompare.ai By analyzing large datasets from both theoretical calculations and experiments, ML models can predict the optimal catalyst composition and reaction conditions, thereby reducing the need for extensive trial-and-error experimentation. rsc.org

A specific example is the use of multivariate Bayesian optimization for the synthesis of cobalt oxide nanoparticles from Co(acac)₂ for CO₂ hydrogenation. acs.org This ML-driven approach helps in navigating the complex parameter space of colloidal synthesis to achieve nanoparticles with controlled morphology and enhanced catalytic activity and selectivity. acs.org As the field progresses, the combination of high-throughput experimentation, computational modeling, and AI is expected to significantly speed up the discovery of novel cobalt-based catalysts and materials derived from cobalt;4-hydroxypent-3-en-2-one.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing cobalt complexes with 4-hydroxypent-3-en-2-one?